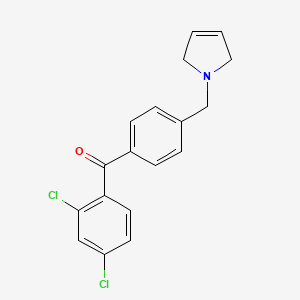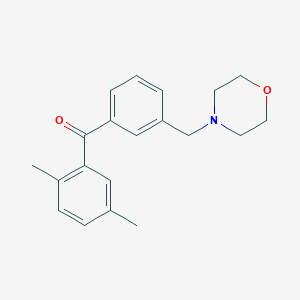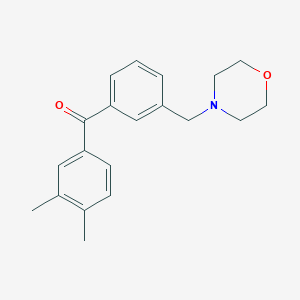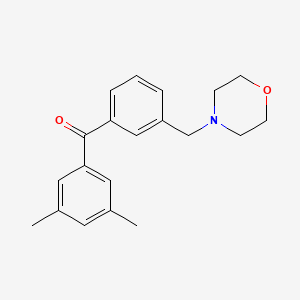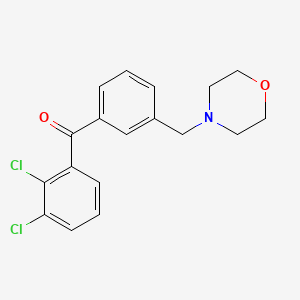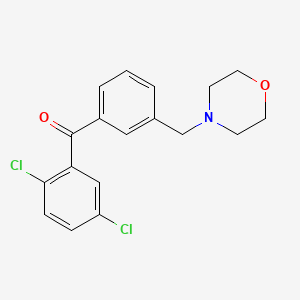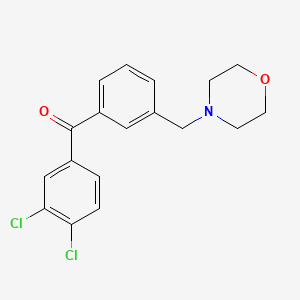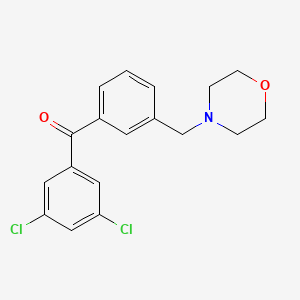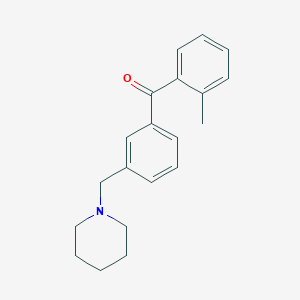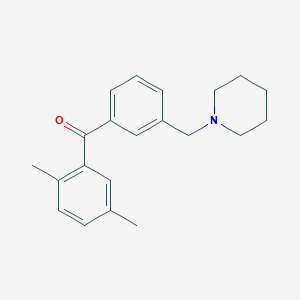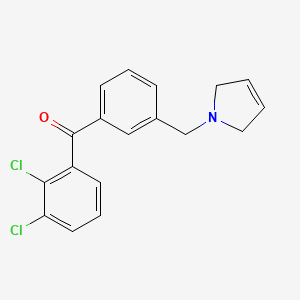
(2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Übersicht
Beschreibung
“(2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound . It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole .
Molecular Structure Analysis
This compound has a complex structure that includes a 2,3-dichlorophenyl group, a 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group, and a methanone group . The presence of these groups contributes to the compound’s unique chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 299.3 g/mol . It also has a complexity of 407 and a topological polar surface area of 20.3 Ų .Wissenschaftliche Forschungsanwendungen
-
- Summary of Application : Imidazole and pyrrole are five-membered heterocyclic moieties that are found in many natural products and drugs . They are known for their broad range of chemical and biological properties . The derivatives of imidazole and pyrrole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : These compounds are often synthesized and incorporated into drug molecules to enhance their therapeutic effects . The specific methods of synthesis and application can vary widely depending on the specific drug and its intended use.
- Results or Outcomes : Many drugs containing imidazole and pyrrole are commercially available and have been shown to be effective in treating a variety of conditions .
-
- Summary of Application : SB-216763, a compound similar to the one you mentioned, has been used to inhibit GSK-3β in human brain microvascular endothelial cell line and colorectal cancer cells .
- Methods of Application : This involves applying the compound to the cells in a controlled laboratory setting and observing the effects .
- Results or Outcomes : The specific outcomes of these experiments are not detailed in the source, but the implication is that the compound was effective in inhibiting GSK-3β .
-
- Summary of Application : Imidazole derivatives are used in the development of antipsychotic drugs .
- Methods of Application : These compounds are synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Drugs containing imidazole have been shown to be effective in treating psychotic disorders .
-
Antibacterial and Antifungal Drugs
- Summary of Application : Imidazole and pyrrole derivatives show antibacterial and antifungal activities .
- Methods of Application : These compounds are often synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Many drugs containing imidazole and pyrrole are commercially available and have been shown to be effective in treating a variety of bacterial and fungal infections .
-
Antiprotozoal and Antimalarial Drugs
- Summary of Application : Imidazole and pyrrole derivatives show antiprotozoal and antimalarial activities .
- Methods of Application : These compounds are often synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Many drugs containing imidazole and pyrrole are commercially available and have been shown to be effective in treating protozoal and malarial infections .
-
- Summary of Application : Imidazole and pyrrole derivatives show anticancer activities .
- Methods of Application : These compounds are often synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Many drugs containing imidazole and pyrrole are commercially available and have been shown to be effective in treating various types of cancer .
-
- Summary of Application : Imidazole derivatives are used in the development of anti-inflammatory drugs .
- Methods of Application : These compounds are synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Drugs containing imidazole have been shown to be effective in treating inflammatory disorders .
-
- Summary of Application : Imidazole and pyrrole derivatives show antiviral activities .
- Methods of Application : These compounds are often synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Many drugs containing imidazole and pyrrole are commercially available and have been shown to be effective in treating viral infections .
-
- Summary of Application : Imidazole and pyrrole derivatives show antioxidant activities .
- Methods of Application : These compounds are often synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Many drugs containing imidazole and pyrrole are commercially available and have been shown to be effective in treating conditions related to oxidative stress .
-
- Summary of Application : Imidazole and pyrrole derivatives show antidiabetic activities .
- Methods of Application : These compounds are often synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Many drugs containing imidazole and pyrrole are commercially available and have been shown to be effective in treating diabetes .
-
- Summary of Application : Imidazole and pyrrole derivatives show anti-allergic activities .
- Methods of Application : These compounds are often synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Many drugs containing imidazole and pyrrole are commercially available and have been shown to be effective in treating allergic reactions .
-
- Summary of Application : Imidazole and pyrrole derivatives show antipyretic activities .
- Methods of Application : These compounds are often synthesized and incorporated into drug molecules to enhance their therapeutic effects .
- Results or Outcomes : Many drugs containing imidazole and pyrrole are commercially available and have been shown to be effective in reducing fever .
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-16-8-4-7-15(17(16)20)18(22)14-6-3-5-13(11-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVVPXWVALWAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643502 | |
| Record name | (2,3-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-47-8 | |
| Record name | Methanone, (2,3-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



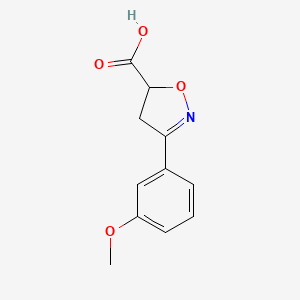
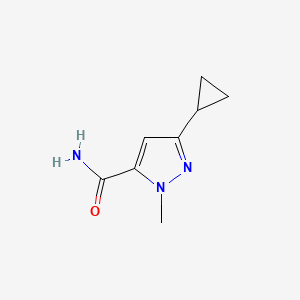
![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)
